1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione
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Overview
Description
1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione is a chemical compound with the molecular formula C10H4F3NO2. It is known for its unique structure, which includes a pyrrole ring substituted with a trifluorophenyl group.
Preparation Methods
The synthesis of 1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione can be achieved through several methods:
Paal-Knorr Synthesis: This method involves the condensation of 1,4-diketones with primary amines.
Cyclization Reactions: Another approach involves the cyclization of α-amino carbonyl compounds with aldehydes, catalyzed by iodine (I2), to form the pyrrole ring.
Industrial Production: Industrially, the compound can be synthesized using large-scale batch reactors where the reaction conditions are optimized for yield and purity.
Chemical Reactions Analysis
1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione undergoes various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluorophenyl group, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions: Typical reagents include KMnO4 for oxidation, LiAlH4 for reduction, and various nucleophiles for substitution reactions.
Scientific Research Applications
1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Research: Studies have shown its role in inducing the differentiation of mesenchymal stem cells into endothelial cells, which can aid in vascular repair and regeneration.
Mechanism of Action
The mechanism of action of 1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione involves its interaction with molecular targets such as enzymes and receptors. The trifluorophenyl group enhances its binding affinity to these targets, while the pyrrole ring facilitates electronic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-(2,4,6-Trifluorophenyl)pyrrole-2,5-dione can be compared with other similar compounds:
Pyrrolidine-2,5-dione: This compound lacks the trifluorophenyl group, resulting in different electronic properties and biological activities.
N-(2,4,6-Trifluorophenyl)maleimide: Similar in structure but with different reactivity due to the presence of the maleimide group.
Pyrrolizines: These compounds have a fused ring system, offering distinct steric and electronic characteristics compared to this compound.
The uniqueness of this compound lies in its trifluorophenyl substitution, which imparts unique electronic properties and enhances its potential for various applications.
Properties
CAS No. |
134366-04-4 |
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Molecular Formula |
C10H4F3NO2 |
Molecular Weight |
227.14 g/mol |
IUPAC Name |
1-(2,4,6-trifluorophenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H4F3NO2/c11-5-3-6(12)10(7(13)4-5)14-8(15)1-2-9(14)16/h1-4H |
InChI Key |
FQWWTXNZAXUVBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C1=O)C2=C(C=C(C=C2F)F)F |
Origin of Product |
United States |
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